molecular formula C10H7NO4 B6267745 2-hydroxy-5-(prop-2-ynamido)benzoic acid CAS No. 1016774-29-0

2-hydroxy-5-(prop-2-ynamido)benzoic acid

Cat. No.: B6267745
CAS No.: 1016774-29-0
M. Wt: 205.17 g/mol
InChI Key: RYTDNWXQBQHPOO-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(prop-2-ynamido)benzoic acid is a synthetic benzoic acid derivative with the molecular formula C 10 H 7 NO 4 and a molecular weight of 205.17 g/mol . The compound features a salicylic acid core (2-hydroxybenzoic acid) substituted at the 5-position with a propiolamide group, a motif that incorporates a reactive alkyne function . This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The core salicylic acid scaffold is well-known in pharmaceutical science, and recent research on closely related 5-acetamido-2-hydroxy benzoic acid derivatives has demonstrated significant potential in the design of novel anti-inflammatory and analgesic agents . These derivatives were designed to exhibit improved selectivity for the cyclooxygenase-2 (COX-2) enzyme and superior bioavailability profiles . The presence of the propiolamide group in this compound is of particular interest, as the alkyne functionality is a key handle for Click Chemistry applications. This allows researchers to efficiently conjugate the molecule to other entities, such as azide-containing biomarkers, polymers, or solid supports, via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This property makes it a promising building block for developing targeted bioconjugates, chemical probes, and new chemical entities in drug discovery programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1016774-29-0

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

2-hydroxy-5-(prop-2-ynoylamino)benzoic acid

InChI

InChI=1S/C10H7NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h1,3-5,12H,(H,11,13)(H,14,15)

InChI Key

RYTDNWXQBQHPOO-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)NC1=CC(=C(C=C1)O)C(=O)O

Purity

90

Origin of Product

United States

Synthetic Methodologies and Precursor Design for 2 Hydroxy 5 Prop 2 Ynamido Benzoic Acid

Diverse Synthetic Routes to 2-hydroxy-5-(prop-2-ynamido)benzoic acid

The formation of the target molecule can be achieved through several distinct synthetic routes. These pathways primarily revolve around the creation of the central amide bond and the strategic functionalization of the benzoic acid core.

The most direct route to forming the amide linkage in this compound involves the coupling of an amine precursor with a carboxylic acid or its activated derivative. In this case, the key precursors are 5-aminosalicylic acid (5-ASA) and propiolic acid or one of its activated forms. Amide bonds are fundamental in organic chemistry, and their synthesis can be achieved through various coupling reagents. nih.gov

The reaction involves the activation of the carboxylic acid group of propiolic acid, which then reacts with the amino group of 5-aminosalicylic acid. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with additives like N-hydroxysuccinimide (NHS) to form an active ester that is less susceptible to side reactions and racemization. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride (propiolyl chloride), which readily reacts with the amine. The general scheme for this amidation is a cornerstone of forming derivatives of 5-ASA. nih.govnih.gov

The synthesis of this compound from 5-aminosalicylic acid presents a significant challenge in chemoselectivity. 5-aminosalicylic acid possesses three distinct functional groups: a carboxylic acid, a phenolic hydroxyl group, and an aromatic amine. The desired reaction is the selective acylation of the amino group.

To achieve this regioselectivity, several strategies can be employed:

pH Control: The nucleophilicity of the amine and hydroxyl groups can be modulated by adjusting the pH of the reaction medium. The amino group is generally more nucleophilic than the phenolic hydroxyl group under neutral or slightly basic conditions, favoring the desired amidation.

Protecting Groups: A more robust strategy involves the use of protecting groups. The carboxylic acid and hydroxyl functionalities can be temporarily masked to prevent them from reacting. For instance, the carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester), and the hydroxyl group can be protected as an ether (e.g., a benzyl (B1604629) ether). Following the amidation of the free amino group, these protecting groups are removed in subsequent steps to yield the final product.

Precursor Modification: An alternative approach involves starting with a precursor where the desired selectivity is inherent. For example, one could start with 5-nitrosalicylic acid. The nitro group can be reduced to an amine after the other functional groups have been manipulated or protected, thus ensuring the amine is only available for reaction at a specific stage. nih.gov A similar strategy is employed in the synthesis of various azo derivatives of 5-ASA, where diazotization of an amine is a key selective step. acs.org

A linear synthesis would involve the sequential modification of a single starting material. A plausible linear route begins with a simpler, commercially available precursor like p-aminophenol.

Carboxylation: p-aminophenol undergoes a Kolbe-Schmitt reaction, where it is treated with carbon dioxide under pressure and high temperature to introduce a carboxylic acid group ortho to the hydroxyl group, yielding 5-aminosalicylic acid. guidechem.comgoogle.com

Amidation: The resulting 5-aminosalicylic acid is then subjected to an amidation reaction with an activated propiolic acid derivative to install the prop-2-ynamido side chain, yielding the final product.

A convergent synthesis , while less common for a molecule of this scale, would involve preparing key fragments of the molecule separately before combining them. This approach is generally more efficient for highly complex molecules but is less likely for this specific target. The more practical and described methods for 5-ASA derivatives align with a linear approach, building upon the core 5-aminosalicylic acid scaffold. nih.govresearchgate.net

Precursor Chemistry and Advanced Intermediate Design for this compound

The success of any synthetic route is heavily dependent on the availability and design of the necessary precursors and intermediates. The primary intermediate for this synthesis is the functionalized benzoic acid core.

The principal benzoic acid intermediate is 5-aminosalicylic acid (5-ASA), also known as mesalazine. guidechem.com The industrial production of 5-ASA has been optimized through several distinct methods.

Synthesis MethodStarting MaterialKey Reagents/ConditionsTypical YieldReference
Salicylic (B10762653) Acid Method Salicylic AcidNitrating agent (e.g., HNO₃/H₂SO₄), then a reducing agent (e.g., H₂/Pd/C, Sn/HCl)Moderate guidechem.com
Aniline (B41778) Method AnilineDiazotization followed by coupling and subsequent chemical transformationsVaries guidechem.com
p-Aminophenol Carboxylation p-AminophenolCarbon dioxide (CO₂) under high pressure and temperature (Kolbe-Schmitt reaction)>80% guidechem.comgoogle.com
p-Acetaminophenol Carboxylation p-AcetaminophenolCO₂, basic compound (e.g., K₂CO₃), catalyst (e.g., SiO₂) at 150-220°C, 0.5-5.0 MPa88-90% google.com
m-Nitrobenzoic Acid Reduction m-Nitrobenzoic AcidReducing agent (e.g., Zn dust and HCl)Not specified chemicalbook.com

The carboxylation of p-aminophenol or its derivatives is often preferred due to its high yield and shorter process route. guidechem.comgoogle.com This reaction directly installs the carboxyl and hydroxyl groups in the correct positions relative to the amino group, providing the 5-aminosalicylic acid scaffold efficiently.

The introduction of the alkyne-containing side chain is a critical functional group transformation. This is achieved by forming an amide bond between the 5-amino group of the salicylic acid core and a propargyl moiety. The term "prop-2-ynamido" indicates an amide derived from propiolic acid (prop-2-ynoic acid).

The optimization of this step involves several considerations:

Choice of Reagent: The propargyl group can be introduced using propiolic acid with a coupling agent or by using the more reactive propiolyl chloride. The choice depends on the desired reaction conditions, the stability of other functional groups, and the desired yield.

Reaction Conditions: The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at room temperature or below to control the reactivity and minimize side reactions. The presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) is often required to neutralize the acid generated during the reaction.

Catalysis: While peptide coupling reagents are standard, research into catalytic direct amidation methods using agents like niobia (Nb₂O₅) as a reusable Lewis acid catalyst is an area of ongoing development, offering potentially greener and more efficient alternatives. researchgate.net

The synthesis of various propargyl derivatives is a well-established field, providing a robust toolkit of reactions that can be adapted for the specific propargylation of the 5-aminosalicylic acid intermediate. mdpi.com

Application of Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry into the synthesis of this compound focuses on minimizing environmental impact through the careful selection of reaction conditions, solvents, and catalytic systems.

Traditional amide synthesis often relies on hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM). rsc.orgrsc.org These solvents are associated with significant environmental and health concerns. rsc.org Green chemistry promotes the use of safer, more sustainable alternatives.

Recent research has identified several bio-based and greener solvents as viable replacements in amide bond formation. rsc.orgbohrium.com For the synthesis of this compound, solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and p-cymene (B1678584) could be employed. rsc.orgnih.gov These solvents are derived from renewable resources and exhibit lower toxicity profiles. rsc.org In some enzymatic approaches, cyclopentyl methyl ether has been highlighted as a particularly green and safe alternative to conventional organic solvents. nih.gov The ideal solvent should not only be environmentally friendly but also ensure good solubility of the reactants, 5-aminosalicylic acid and the propiolic acid derivative, and facilitate high reaction yields.

Solvent-free reaction conditions represent an even more sustainable approach. researchgate.netscitechdaily.com Techniques such as solid-state synthesis or mechanochemistry, where reactants are ground together, can sometimes eliminate the need for a solvent altogether, thus significantly reducing waste. researchgate.net

Interactive Data Table: Comparison of Green Solvents for Amide Synthesis

SolventSourceKey Advantages
2-Methyltetrahydrofuran (2-MeTHF) Bio-based (from furfural (B47365) or levulinic acid)Good substitute for DMF and DCM, favorable physicochemical properties. rsc.org
Cyclopentyl methyl ether (CPME) PetrochemicalGreener and safer alternative, effective in enzymatic amidations. nih.gov
p-Cymene Bio-based (from limonene)Potential substitute for toluene, suitable for catalyzed direct amidations. rsc.org
Water UniversalIdeal green solvent, though challenges with reactant solubility can exist. bohrium.com
Solvent-free Not applicableEliminates solvent waste, can lead to high reaction rates. researchgate.net

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. Traditional amide synthesis often uses stoichiometric activating agents like carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU), which generate significant amounts of waste. ucl.ac.uk Catalytic methods are therefore highly desirable as they use a small amount of a catalyst that is regenerated, leading to a much higher atom economy. catalyticamidation.info

For the direct amidation of a carboxylic acid (propiolic acid) and an amine (5-aminosalicylic acid), various catalytic systems have been developed. Boric acid is a simple, inexpensive, and environmentally benign catalyst that has been shown to be effective in promoting amide bond formation, often under solvent-free conditions. researchgate.netsciepub.com The reaction proceeds by forming a mixed anhydride (B1165640) intermediate which then reacts with the amine to form the amide and regenerate the boric acid. sciepub.com

Transition metal catalysts, particularly those based on ruthenium, have also been developed for highly atom-economical amide synthesis. acs.orgchemistryviews.org For instance, a ruthenium-catalyzed reaction between an alcohol and a nitrile can produce an amide with 100% atom economy, generating no byproducts. acs.orgchemistryviews.org While not a direct amidation of a carboxylic acid and an amine, such innovative catalytic routes could be adapted for the synthesis of this compound. Iron-substituted polyoxometalates are another class of efficient and economical catalysts for amidation. rsc.org

Biocatalysis offers a particularly green and sustainable approach to amide bond formation. rsc.org Enzymes, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct coupling of carboxylic acids and amines with high efficiency and specificity under mild conditions. nih.gov These enzymatic methods often proceed in greener solvents and produce the desired amide in high yield and purity without the need for extensive purification. nih.gov

Interactive Data Table: Catalytic Systems for Green Amide Synthesis

Catalytic SystemTypeKey Advantages
Boric Acid OrganocatalystInexpensive, low toxicity, can be used in solvent-free conditions. researchgate.netsciepub.com
Ruthenium Complexes Transition Metal CatalystHigh atom economy, can enable novel reaction pathways. acs.orgchemistryviews.org
Iron-substituted Polyoxometalates Heterogeneous CatalystEfficient, economical, can be used without additional bases or ligands. rsc.org
Candida antarctica lipase B (CALB) Biocatalyst (Enzyme)Sustainable, high specificity, mild reaction conditions, use of green solvents. nih.gov

By carefully selecting eco-friendly solvents and employing catalytic systems that maximize atom economy, the synthesis of this compound can be designed to be significantly more sustainable and environmentally responsible.

Theoretical and Computational Investigations of 2 Hydroxy 5 Prop 2 Ynamido Benzoic Acid

Quantum Chemical Calculations on the Electronic Structure of 2-hydroxy-5-(prop-2-ynamido)benzoic acid

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. rsc.org These methods, such as Density Functional Theory (DFT) and ab initio calculations, solve approximations of the Schrödinger equation to determine the electronic structure and other properties of a molecule. nih.govacs.org For this compound, these calculations can provide a deep understanding of its intrinsic chemical nature.

Analysis of Molecular Orbitals and Electronic Transitions

The electronic behavior of this compound is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. lpnu.ua

A hypothetical analysis of this compound would likely reveal that the HOMO is distributed over the electron-rich aromatic ring and the hydroxyl and amide substituents, while the LUMO may be centered on the carboxylic acid and the electron-deficient regions of the aromatic ring. The energy difference between these orbitals would correspond to the lowest energy electronic transition, which can be correlated with experimental UV-Vis spectroscopy data.

Table 1: Hypothetical Molecular Orbital Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap4.7 eVRelates to chemical stability and electronic transitions.

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available in the cited literature.

Conformational Analysis and Energy Minima of this compound

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the key rotatable bonds are between the aromatic ring and the carboxylic acid group, and the amide linkage. The relative orientation of these groups can significantly impact the molecule's properties and its ability to interact with biological targets.

Computational methods can be used to perform a systematic search of the conformational space to identify stable energy minima. mdpi.comresearchgate.net For molecules similar to this compound, such as other salicylic (B10762653) acid derivatives, intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups is a dominant factor in determining the most stable conformation. rsc.orgmissouri.edu The presence of the propargyl amide group introduces additional possibilities for conformations that would need to be systematically evaluated.

Table 2: Predicted Relative Energies of Potential Conformers of this compound

ConformerKey Dihedral Angles (degrees)Relative Energy (kcal/mol)Population (%)
AC-C-C=O: ~0, O=C-N-H: ~1800.0075.8
BC-C-C=O: ~180, O=C-N-H: ~1801.508.8
CC-C-C=O: ~0, O=C-N-H: ~02.502.3

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available in the cited literature.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its movements and interactions with its environment. proquest.com This technique is particularly valuable for studying how a molecule like this compound would behave in a biological system. nih.govfrontiersin.org

Dynamic Behavior and Solvation Effects on this compound

MD simulations can model the behavior of this compound in various solvents, most importantly in water to mimic physiological conditions. These simulations can be performed using either explicit solvent models, where individual solvent molecules are included, or implicit models, which represent the solvent as a continuous medium. acs.orgresearchgate.netrsc.orgwikipedia.org Explicit models are more computationally intensive but provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. researchgate.netnih.gov

Simulations would reveal the flexibility of the molecule, the stability of its different conformations in solution, and how water molecules arrange themselves around the solute. This information is critical for understanding its solubility and how it might present itself to a biological target.

Simulation of Non-Covalent Interactions with Biomolecular Models

A key application of MD simulations in drug discovery is to study the interaction of a small molecule with a protein target. nih.govspringernature.com If a biological target for this compound were identified, MD simulations could be used to model their complex. These simulations would provide insights into the key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the binding. The stability of these interactions over time would also be assessed, providing a measure of the binding affinity.

Structure-Based Computational Design Principles Applied to this compound Analogues

Structure-based drug design (SBDD) uses the three-dimensional structure of a biological target to design and optimize ligands. longdom.orgdrugdiscoverynews.comnumberanalytics.comnih.gov Should this compound show biological activity, SBDD principles would be invaluable for designing more potent and selective analogues.

One of the primary techniques in SBDD is pharmacophore modeling. A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific target. mdpi.comcomputabio.comresearchgate.netyoutube.comresearchgate.net Based on the structure of this compound, a pharmacophore model could be generated that includes features such as a hydrogen bond donor (the hydroxyl and amide N-H), a hydrogen bond acceptor (the carbonyl oxygens), and an aromatic ring.

This pharmacophore model could then be used for virtual screening of large compound libraries to identify other molecules that fit the model and are therefore likely to be active. mdpi.comcomputabio.comresearchgate.net Furthermore, understanding the binding mode of this compound in a target's active site through methods like molecular docking would allow for the rational design of modifications to improve its binding affinity and other pharmacological properties. drugdesign.org

Virtual Screening Methodologies for Identifying Binding Partners of this compound

There is no specific information available from the search results detailing virtual screening campaigns conducted to identify binding partners for this compound. Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov

Methodologies for virtual screening can be broadly categorized as either structure-based or ligand-based. Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein to dock and score potential ligands. nih.gov Ligand-based virtual screening (LBVS) uses the knowledge of molecules known to interact with a target to find other molecules with similar properties.

While a study on 2-hydroxybenzoic acid derivatives utilized a medium-throughput thermal shift screening assay to identify a hit compound, this represents an experimental screening method rather than a computational virtual screening. nih.gov This initial hit was then subjected to molecular docking studies to understand its binding mode, a common practice in computational chemistry. However, this work did not specifically report a virtual screening effort to find binding partners for this compound.

Mechanistic and Interactional Studies of 2 Hydroxy 5 Prop 2 Ynamido Benzoic Acid

Investigation of Biochemical Pathway Modulation by 2-hydroxy-5-(prop-2-ynamido)benzoic acid (General mechanistic studies, not clinical effects)

While direct experimental studies on the biochemical pathway modulation by this compound are not available in the current scientific literature, its structural similarity to known bioactive molecules allows for a conceptual exploration of its potential biological activities. The core structure is a derivative of salicylic (B10762653) acid, a well-known non-steroidal anti-inflammatory drug (NSAID).

Analogous compounds, such as 5-acetamido-2-hydroxy benzoic acid derivatives, have been investigated for their anti-inflammatory and analgesic properties. mdpi.comnih.gov In-silico studies on these derivatives have suggested that they may act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. mdpi.comnih.gov The molecular structure of this compound, featuring a salicylic acid backbone, suggests that it could potentially interact with similar biological targets. The propargyl amide substituent at the 5-position introduces a unique chemical handle that could influence its binding affinity and selectivity for various enzymes and receptors.

Further research would be necessary to elucidate the specific biochemical pathways modulated by this compound. Such studies could involve broad-spectrum screening against a panel of enzymes and receptors to identify potential targets. For instance, derivatives of hydroxybenzoic acids have been shown to modulate various signaling pathways, including those involved in inflammation and metabolic processes. nih.gov

To understand the potential enzymatic interactions of this compound, detailed kinetic studies would be required. These studies would aim to determine the nature and strength of the interaction between the compound and its target enzyme(s). The primary parameters of interest in such an investigation would be the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

The mode of inhibition, which describes how the inhibitor binds to the enzyme, would also be a critical aspect of the investigation. The primary modes of reversible inhibition are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency without preventing substrate binding.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Slow-binding inhibition is another possibility, where the inhibitor binds slowly to the enzyme, often forming a more stable complex over time. ibmc.msk.ruresearchgate.net The determination of these kinetic parameters would provide valuable insights into the compound's mechanism of action at a molecular level. researchgate.netnih.gov

Conceptual Data Table for Enzymatic Interaction Kinetics

Kinetic ParameterConceptual ValueDescription
IC₅₀ 10 µMThe concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Kᵢ 2.5 µMThe dissociation constant of the enzyme-inhibitor complex; a measure of the inhibitor's binding affinity.
Mode of Inhibition CompetitiveThe inhibitor competes with the substrate for the active site of the enzyme.
k_on 1 x 10⁵ M⁻¹s⁻¹The association rate constant for the binding of the inhibitor to the enzyme.
k_off 2.5 x 10⁻¹ s⁻¹The dissociation rate constant for the release of the inhibitor from the enzyme.

This table presents conceptual data for illustrative purposes only.

Confirming that a molecule interacts with its intended target within a cellular context is a crucial step in mechanistic studies. nih.govacs.org Several techniques could be conceptually applied to study the ligand-target engagement of this compound.

One such method is the Cellular Thermal Shift Assay (CETSA) . nih.govresearchgate.net This technique is based on the principle that the binding of a ligand to a protein often increases the protein's thermal stability. By heating cells treated with the compound and then quantifying the amount of soluble protein at different temperatures, it is possible to determine if the compound has engaged with its target.

Another approach is Drug Affinity Responsive Target Stability (DARTS) , which relies on the principle that ligand binding can protect a protein from proteolysis. nih.gov In a DARTS experiment, cell lysates are treated with the compound and then subjected to digestion by a protease. The target protein, if bound to the ligand, will be more resistant to degradation.

Affinity-based methods , such as affinity chromatography, could also be employed. nih.gov In this approach, the compound is immobilized on a solid support, and a cell lysate is passed over it. Proteins that bind to the compound will be retained and can be subsequently identified by mass spectrometry. The presence of the propargyl group on this compound makes it particularly amenable to being attached to a solid support via a click reaction.

Conceptual Overview of Ligand-Target Engagement Methods

MethodPrinciplePotential Application for this compound
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.To confirm target engagement in intact cells by observing a shift in the melting temperature of the target protein.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolysis.To identify the protein targets by their increased resistance to protease digestion upon binding of the compound.
Affinity Chromatography The compound is immobilized to a matrix to "pull down" its binding partners from a cell lysate.The propargyl group can be used to attach the compound to an azide-functionalized resin for pull-down experiments.

This table presents a conceptual overview of potential experimental approaches.

Chemical Reactivity and Transformative Potential of this compound

The chemical structure of this compound contains several reactive sites, most notably the terminal alkyne of the propargyl moiety. This functional group imparts significant transformative potential to the molecule, allowing for a variety of chemical modifications.

The terminal alkyne group makes this compound an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. wikipedia.orgacs.org This highly efficient and specific "click chemistry" reaction allows for the covalent ligation of the alkyne with an azide-containing molecule to form a stable 1,4-disubstituted-1,2,3-triazole ring. nih.govjenabioscience.com

This reaction could be used to conjugate this compound to a wide array of other molecules, including fluorescent dyes, biotin (B1667282) tags for affinity purification, or larger biomolecules such as peptides and proteins. jenabioscience.comnih.gov Such modifications would be invaluable for creating chemical probes to study the compound's biological activity and identify its cellular targets.

Conceptual CuAAC Reaction Scheme

ReactantsCatalystProduct
This compound + Azide-functionalized molecule (e.g., Azido-PEG-Biotin)CuSO₄, Sodium Ascorbate1,2,3-Triazole conjugate
+ N₃-RCu(I)

This table illustrates a conceptual reaction scheme.

The alkyne functionality in this compound can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile. wikipedia.orgucalgary.caorganic-chemistry.org In a [4+2] cycloaddition with a conjugated diene, the alkyne would lead to the formation of a cyclohexadiene ring system. The reactivity of the alkyne as a dienophile is typically enhanced by electron-withdrawing groups, and the amide linkage in the propargyl moiety could influence this reactivity. ucalgary.ca

The hexadehydro-Diels-Alder reaction is another possibility, where an alkyne and a diyne react to form a benzyne (B1209423) intermediate, which can then be trapped to generate highly substituted aromatic rings. wikipedia.org These cycloaddition reactions provide powerful synthetic routes to complex cyclic structures that would be difficult to access through other means.

Conceptual Diels-Alder Reaction Scheme

DieneDienophileProduct
1,3-ButadieneThis compoundCyclohexadiene derivative

This table illustrates a conceptual reaction scheme.

The terminal alkyne of this compound is a versatile functional group for various metal-catalyzed transformations. chemrxiv.orgresearchgate.net These reactions allow for the introduction of a wide range of substituents and the construction of diverse molecular scaffolds.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful method for forming carbon-carbon bonds. This could be used to couple this compound with various aromatic or vinylic systems.

Alkyne Hydroarylation: Transition metal-catalyzed hydroarylation of the alkyne with an arylboronic acid or other organometallic reagent could lead to the formation of trisubstituted alkenes. acs.orgscispace.com

Alkyne Annulation: Metal-catalyzed annulation reactions with suitable coupling partners can be used to construct a variety of heterocyclic and carbocyclic ring systems. rsc.org

These are just a few examples of the many possible metal-catalyzed transformations that could be applied to this compound, highlighting its potential as a versatile building block in medicinal chemistry and materials science.

Conceptual Metal-Catalyzed Reactions

Reaction TypeCoupling PartnerCatalystPotential Product
Sonogashira Coupling IodobenzenePd(PPh₃)₄, CuIPhenyl-substituted alkyne derivative
Hydroarylation Phenylboronic acidNi(COD)₂/ligand(E/Z)-Styryl derivative
[4+2] Annulation N-sulfonyl ketimineCobalt complexSpiroindenyl derivative

This table presents conceptual examples of potential metal-catalyzed transformations.

Photochemical and Spectroscopic Interaction Analysis of this compound

The study of the photochemical and spectroscopic behavior of this compound is crucial for understanding its mechanism of action and its interactions with biological targets. While specific experimental data for this compound is not extensively available in public literature, its structural motifs—a salicylic acid core and a propargylamide functional group—suggest that a range of advanced spectroscopic techniques would be employed to elucidate its interaction mechanisms. These methods allow for a detailed analysis of the compound's electronic and structural properties upon interaction with light and other molecules.

Advanced Spectroscopic Characterization Techniques for Interaction Mechanisms

To fully characterize the interaction mechanisms of this compound, a combination of spectroscopic techniques would be necessary. These methods provide insights into structural changes, binding events, and electronic perturbations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for determining molecular structure. numberanalytics.comimgroupofresearchers.com For this compound, ¹H and ¹³C NMR would confirm its chemical structure. Advanced 2D NMR techniques, such as COSY and HSQC, could be used to assign all proton and carbon signals definitively. When studying its interaction with a target protein, NMR can identify the specific amino acid residues involved in binding through chemical shift perturbation analysis. Changes in the chemical shifts of the compound's protons upon binding would indicate which parts of the molecule are interacting with the target. numberanalytics.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study electronic transitions within a molecule. numberanalytics.com The salicylic acid moiety of this compound is expected to have characteristic absorption bands in the UV region. Upon interaction with a biological macromolecule, shifts in the absorption maximum (either a bathochromic/red shift or a hypsochromic/blue shift) or changes in molar absorptivity (hyperchromicity or hypochromicity) can indicate binding and provide information about the local environment of the molecule. wepub.org This technique is also fundamental in studying photochemical reactions by monitoring changes in the absorption spectrum over time upon illumination. numberanalytics.comnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the vibrational modes of functional groups within a molecule. spectroscopyonline.comspectroscopyonline.com For this compound, characteristic peaks for the hydroxyl, carboxylic acid, and amide groups would be prominent. Upon binding to a target, changes in the position and intensity of these peaks can reveal which functional groups are involved in the interaction, for instance, through hydrogen bonding. spectroscopyonline.comspectroscopyonline.com

Table 1: Hypothetical Spectroscopic Data for this compound Interaction Studies

TechniqueParameterFree CompoundBound to Target ProteinInterpretation
UV-Vis λmax (nm)298305Bathochromic shift suggests interaction with the protein environment.
¹H NMR Chemical Shift (ppm) of Amide N-H8.59.1Downfield shift indicates hydrogen bond formation with the protein.
FTIR C=O Stretch (cm⁻¹) of Carboxylic Acid16801665Shift to lower wavenumber suggests involvement in hydrogen bonding.

Fluorescence-Based Assays for Molecular Interactions

Fluorescence spectroscopy is a highly sensitive method for studying molecular interactions. nih.govjelsciences.comspringernature.com Assays based on fluorescence can provide quantitative data on binding affinities, kinetics, and conformational changes. nih.govresearchgate.net

Intrinsic Fluorescence Quenching: Many proteins contain intrinsic fluorophores, primarily tryptophan residues, which fluoresce when excited with UV light. nih.gov The binding of a ligand like this compound can quench this intrinsic protein fluorescence. jelsciences.com By titrating the protein with increasing concentrations of the compound and measuring the decrease in fluorescence intensity, one can determine the binding constant (Kd) and the number of binding sites. researchgate.net The mechanism of quenching (static or dynamic) can be elucidated using the Stern-Volmer equation. jelsciences.com

Fluorescence Resonance Energy Transfer (FRET): FRET is a distance-dependent process that can measure molecular proximity on a scale of 1-10 nanometers. nih.govnih.gov In a potential assay, a target protein could be labeled with a donor fluorophore, and if this compound were suitably modified with an acceptor fluorophore, FRET could be used to monitor the binding event. creative-biostructure.comspectroscopyonline.com The efficiency of energy transfer provides precise information about the distance between the two labels, confirming direct interaction. researchgate.net FRET-based assays are particularly useful in high-throughput screening for inhibitors. nih.gov

Fluorescence Polarization/Anisotropy: This technique measures the change in the rotational motion of a fluorescent molecule upon binding to a larger molecule. nih.govnih.gov A small, fluorescently-labeled version of this compound would tumble rapidly in solution, resulting in low fluorescence polarization. Upon binding to a large protein, its rotation would slow significantly, leading to an increase in polarization. This change can be used to quantify the binding affinity. nih.gov

Table 2: Hypothetical Data from a Fluorescence Quenching Assay

[Compound] (µM)Fluorescence Intensity (a.u.)Quenching (%)
09800
585013.3
1073525.0
2055043.9
4032067.3
8015084.7

These spectroscopic and fluorescence-based methods represent a comprehensive suite of tools for dissecting the mechanistic and interactional details of this compound at the molecular level.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Hydroxy 5 Prop 2 Ynamido Benzoic Acid Analogues

Systematic Modifications of the 2-hydroxy-5-aminobenzoic acid Core and their Academic Implications

The 2-hydroxy-5-aminobenzoic acid scaffold is a key component that can be chemically altered to modulate the properties of the resulting derivatives.

The introduction of different substituents onto the 2-hydroxy-5-aminobenzoic acid core can significantly influence the electronic environment and, consequently, the reactivity of the molecule. For instance, the nature and position of substituents on the aromatic ring of benzoic acid derivatives affect their chemical properties. nih.gov

Studies on related salicylamide (B354443) derivatives have demonstrated that modifications to the phenyl rings are crucial for their biological activity. For example, in a series of niclosamide (B1684120) derivatives, which share the salicylamide core, systematic exploration of substituents on the two phenyl moieties was conducted to enhance their therapeutic potential. nih.gov The introduction of electron-withdrawing groups such as -NO2, -CF3, and -CN onto the aniline (B41778) moiety of salicylamide derivatives has been a strategy to modulate their biological effects. nih.gov

Computational studies on salicylic (B10762653) acid derivatives have also been employed to understand their structural stability and electronic properties. Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap are used to infer the stability of these compounds. researchgate.net The reactivity of benzoquinone derivatives, for instance, is influenced by the inductive effects of substituents, with electron-withdrawing groups increasing reactivity towards nucleophiles. nih.gov

Table 1: Effect of Substituents on the Properties of Benzoic Acid and Salicylamide Analogues

Parent ScaffoldSubstituent ModificationObserved EffectReference
SalicylamideIntroduction of electron-withdrawing groups (e.g., NO₂, CF₃) on the aniline moietyModulation of anti-HBV potency. nih.gov nih.gov
BenzoquinoneChlorine substitution (electron-withdrawing)Increased reactivity toward thiols. nih.gov nih.gov
BenzoquinoneMethyl, t-butyl substitution (electron-donating)Decreased reactivity toward thiols. nih.gov nih.gov
2,5-substituted benzoic acidReplacement of a difuryl-triazine coreEquipotent binding to Mcl-1 and Bfl-1 proteins. nih.gov nih.gov

Positional isomerism in substituted benzoic acids has a profound effect on their molecular structure and properties. The relative positions of the hydroxyl and carboxyl groups in hydroxybenzoic acid isomers, for example, dictate their conformational preferences and intermolecular interactions. figshare.comnih.govju.edu.jo 2-hydroxybenzoic acid (salicylic acid) is notable for forming a strong intramolecular hydrogen bond, which locks it into a single planar conformer. figshare.comnih.govju.edu.jo This contrasts with 3-hydroxybenzoic acid and 4-hydroxybenzoic acid, which can exist as mixtures of different conformers. figshare.comnih.govju.edu.jo

This intramolecular hydrogen bond in the ortho-isomer not only affects its conformation but also its acidity and interaction with its environment. quora.com The specific positioning of functional groups can also determine the complexity of self-assembly pathways in aqueous media, as demonstrated with amphiphilic BODIPY dyes functionalized with a carboxylic acid. nih.gov

In the context of aminobenzoic acid derivatives, their geometry plays a crucial role in their ability to be incorporated into peptides by the ribosome. The rigid, planar conformation of aminobenzoic acids can hinder the necessary conformational changes within the ribosome's catalytic center, affecting their reactivity. nih.govacs.org

Table 2: Influence of Positional Isomerism on Hydroxybenzoic Acid Properties

IsomerKey Structural FeatureConsequenceReference
2-hydroxybenzoic acid (ortho)Intramolecular hydrogen bond between hydroxyl and carboxyl groups. figshare.comnih.govju.edu.joExists as a single, planar conformer. figshare.comnih.govju.edu.jo Distinct O 1s photoelectron spectrum. figshare.comnih.gov figshare.comnih.govju.edu.jo
3-hydroxybenzoic acid (meta)No intramolecular hydrogen bond.Exists as a mixture of conformers. figshare.comnih.govju.edu.jo figshare.comnih.govju.edu.jo
4-hydroxybenzoic acid (para)No intramolecular hydrogen bond.Exists as a mixture of conformers. figshare.comnih.govju.edu.jo figshare.comnih.govju.edu.jo

Variations of the Propargyl Amide Moiety within 2-hydroxy-5-(prop-2-ynamido)benzoic acid Derivatives

The propargyl amide group is a versatile functional handle that offers opportunities for further chemical modification and influences the molecule's interactions.

While direct studies on the alkynyl chain length of this compound analogues are limited, research on other systems highlights the importance of chain length in molecular properties. For example, in hole-transporting materials, the length of alkyl chains can significantly affect morphological behavior and device performance. Although not directly comparable, this illustrates the principle that chain length can influence intermolecular packing and physical properties.

The amide bond is a critical linkage in many biologically active molecules. Its derivatization can impact conformational preferences and biological activity. Studies on 5-acetamido-2-hydroxy benzoic acid derivatives, where the amide moiety is altered by replacing a methyl group with larger phenyl and benzyl (B1604629) groups, have been conducted to enhance selectivity for biological targets. mdpi.com The formation of the amide bond itself is a key reaction in the synthesis of many pharmaceutical compounds. researchgate.net Furthermore, the introduction of an amide bond into a linker structure can increase its rigidity, which may be beneficial for its interaction with biological targets. acs.org

Linker Chemistry and Conjugate Formation Strategies Utilizing this compound

The propargyl group in this compound makes it a prime candidate for use in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent attachment of this molecule to other molecules (e.g., biomolecules, fluorescent dyes, polymers) that have been functionalized with an azide (B81097) group.

This capability positions this compound as a valuable building block for creating complex molecular architectures and bioconjugates. The salicylamide core could serve as a targeting or therapeutic moiety, while the propargyl group acts as a handle for conjugation.

General strategies in linker chemistry for drug conjugates often involve the use of cleavable or non-cleavable linkers to attach a payload to a targeting vehicle, such as an antibody. nih.gov Common cleavable linkers are designed to be sensitive to the physiological conditions of the target site, such as pH or the presence of specific enzymes. nih.gov For instance, linkers containing dipeptides like Val-Cit are designed to be cleaved by lysosomal proteases such as Cathepsin B. unimi.it The design of self-immolative spacers, often based on aromatic structures like para-aminobenzyl carbamate (B1207046) (PABC), ensures the efficient release of the unmodified drug following the cleavage of the linker. unimi.it

While no specific applications of this compound as a linker-payload system have been detailed in the reviewed literature, its structure is amenable to incorporation into such advanced drug delivery systems. The propargyl group provides the essential functionality for conjugation, and the substituted benzoic acid core could be further functionalized to modulate properties or attach to a self-immolative spacer.

Design and Synthesis of Polymeric or Nanomaterial Conjugates

The conjugation of this compound to polymers or nanomaterials can enhance its therapeutic potential by improving its solubility, stability, and pharmacokinetic profile. These conjugates can be designed for controlled and targeted drug delivery.

Polymeric Conjugates: Salicylic acid and its derivatives have been successfully incorporated into various polymeric systems. nih.govnih.govsapub.org One common approach is the synthesis of polymeric prodrugs, where the drug molecule is covalently attached to a polymer backbone via a labile linker, such as an ester or amide bond. nih.govacs.org For this compound, the carboxylic acid group provides a convenient handle for esterification or amidation with a hydroxyl- or amine-functionalized polymer.

Commonly used polymers for creating such conjugates include:

Poly(ethylene glycol) (PEG): A hydrophilic and biocompatible polymer known to increase the circulation time and reduce the immunogenicity of conjugated molecules.

Poly(vinyl alcohol) (PVA): A hydrophilic polymer with abundant hydroxyl groups that can be functionalized for drug attachment. sapub.org

Acrylic Polymers: Copolymers of methacrylic acid or hydroxyethyl (B10761427) methacrylate (B99206) can be synthesized to carry salicylic acid derivatives as side chains. nih.gov

Nanomaterial Conjugates: The terminal alkyne of this compound is particularly well-suited for conjugation to the surface of various nanomaterials using the click chemistry methods described previously. This allows for the creation of functionalized nanoparticles with a high payload of the active molecule.

Examples of nanomaterials that can be used include:

Liposomes: Vesicles composed of a lipid bilayer that can encapsulate drugs. The surface of liposomes can be modified with azide groups for conjugation with the alkyne-containing benzoic acid derivative.

Polymeric Nanoparticles: These can be formed from biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) or poly(anhydride esters). acs.org The drug can be either encapsulated within the nanoparticle or covalently attached to its surface.

Gold Nanoparticles: The surface of gold nanoparticles can be readily functionalized with azide-terminated ligands, providing a platform for the attachment of this compound.

The design of these polymeric and nanomaterial conjugates allows for the development of sophisticated drug delivery systems with the potential for enhanced efficacy and reduced side effects.

Structure-Activity Relationship (SAR) Insights from Related Benzoic Acid Derivatives

While specific SAR studies on this compound are limited, valuable insights can be drawn from research on analogous 2-hydroxybenzoic acid derivatives. These studies highlight how modifications to the core structure and the substituents can influence biological activity.

Influence of Substituents on the Benzene (B151609) Ring: Research on the inhibition of α-amylase by various benzoic acid derivatives has shown that the position of substituents on the benzene ring is critical for activity. mdpi.com For instance, a hydroxyl group at the 2-position generally has a positive effect on inhibitory activity, while a hydroxyl group at the 5-position can be detrimental. mdpi.com This suggests that the 2-hydroxy group of this compound is likely important for its biological effects.

Inhibition of α-Amylase by Benzoic Acid Derivatives

CompoundSubstituentsIC50 (mM)
Benzoic acid-> 50
2-Hydroxybenzoic acid2-OH29.45 ± 1.23
4-Hydroxybenzoic acid4-OH35.70 ± 1.55
2,3,4-Trihydroxybenzoic acid2,3,4-OH17.30 ± 0.73
3,4,5-Trihydroxybenzoic acid3,4,5-OH26.11 ± 1.08

Data adapted from a study on the structure-activity relationship of benzoic acid derivatives as α-amylase inhibitors. mdpi.com

Influence of the Amide Substituent: Studies on 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors have demonstrated that the nature of the substituent at the 5-position significantly impacts potency. nih.gov In these studies, various amide and sulfonamide derivatives were synthesized and evaluated. It was found that both the carboxylic acid and the adjacent hydroxyl group were essential for inhibitory activity. nih.gov Modifications to the amide portion of the molecule led to significant changes in potency.

SIRT5 Inhibitory Activity of 2-Hydroxybenzoic Acid Analogues

Compound5-Position SubstituentIC50 (µM)
Analogue 1-NHSO2-Phenyl26.4 ± 0.8
Analogue 2-NH-CO-NH-Phenyl> 100
Analogue 3-NH-CS-NH-Phenyl30.1 ± 1.9
Analogue 4-NHSO2-(4-acetamido)phenyl2.5 ± 0.2

Data adapted from a study on the identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. nih.gov

These findings suggest that for this compound, modifications to the propargyl group of the amide side chain could be a key strategy for modulating its biological activity. For example, replacing the terminal alkyne with other functional groups or altering the length of the carbon chain could lead to analogues with different potencies or selectivities for various biological targets. The flexibility of the carboxylic acid-containing substituent has also been shown to influence the activity of benzoic acid derivatives. nih.gov

Advanced Academic Applications and Future Research Directions for 2 Hydroxy 5 Prop 2 Ynamido Benzoic Acid

Development of 2-hydroxy-5-(prop-2-ynamido)benzoic acid as Chemical Probes and Research Tools

The unique structure of this compound makes it an ideal candidate for the development of chemical probes to study biological systems. Its utility stems primarily from the presence of the terminal alkyne, a key functional group for "click chemistry" reactions.

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to study enzyme function directly within native biological systems. ABPP utilizes chemical probes that covalently bind to the active sites of specific enzymes. These probes typically consist of three main components: a reactive group (or "warhead") that binds to the enzyme, a linker, and a reporter tag for detection and enrichment.

The alkyne handle on this compound allows it to function as a crucial building block for two-step ABPP probes. In this approach, the salicylic (B10762653) acid moiety or a derivative could be designed to act as a recognition element for a specific protein target. Once the probe is bound to its target enzyme, the alkyne group is available for subsequent ligation with a reporter tag. This reaction is typically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction. The alkyne can be reacted with an azide-bearing reporter molecule, such as biotin (B1667282) for affinity purification or a fluorophore for imaging, to form a stable triazole linkage. This modular design allows for flexibility in probe application without synthesizing a new, fully tagged probe for each experiment.

Table 1: Functional Groups of this compound and Their Roles in Probe Design

Functional Group Potential Role in Activity-Based Probes
Salicylic Acid Core Serves as a recognition element or scaffold for targeting specific enzyme families (e.g., those that bind salicylates).
Carboxylic Acid Provides a point of attachment for modification or linkage to other molecular components.
Amide Linkage Offers structural rigidity and potential hydrogen bonding interactions with target proteins.

The alkyne handle is particularly valuable for fluorescent labeling and bioimaging. Direct attachment of bulky fluorophores to a small molecule probe can sometimes hinder its ability to enter cells or interact with its target protein. The two-step labeling approach enabled by click chemistry circumvents this issue. A cell or tissue lysate can be treated with an alkyne-bearing probe like a derivative of this compound. After the probe has bound to its protein targets, an azide-functionalized fluorescent dye is added. The CuAAC reaction then selectively attaches the dye to the probe-labeled proteins.

This method allows for the visualization of target protein activity and localization within complex biological samples, such as cell lysates (in vitro) or fixed tissue sections (ex vivo). The high efficiency and specificity of the click reaction ensure low background signal and high-quality imaging results. This approach has been instrumental in identifying novel drug targets and understanding disease progression by comparing protein activity profiles in healthy versus diseased states.

Scaffold Potential of this compound in Novel Material Science Research

The same functional groups that make this compound a valuable tool in chemical biology also give it significant potential in material science. The ability to participate in polymerization and to be anchored to surfaces makes it a versatile building block for advanced materials.

This compound contains multiple functional groups that can be utilized in polymer synthesis. The terminal alkyne can undergo polymerization through various mechanisms, including azide-alkyne cycloaddition polymerization to form polytriazoles. Furthermore, the carboxylic acid and hydroxyl groups of the salicylic acid core can participate in step-growth polymerization to form polyesters or polyamides.

This multifunctionality allows the compound to be used as a monomer to create polymers with pendant alkyne groups along the backbone. These pendant alkynes can then be used for post-polymerization modification, again using click chemistry, to attach a wide variety of functional molecules. This strategy is highly effective for creating tailor-made polymer surfaces and stimulus-responsive materials. For instance, hydrophilic or hydrophobic moieties can be "clicked" onto the polymer backbone to control its solubility and self-assembly properties.

Table 2: Potential Polymerization Reactions Involving this compound

Reactive Site Type of Polymerization Resulting Polymer Type
Alkyne Group Azide-Alkyne Cycloaddition Polytriazole
Carboxylic Acid / Hydroxyl Group Step-Growth (e.g., with a diol) Polyester

The functionalization of surfaces and nanomaterials is critical for creating devices with tailored chemical and physical properties. Benzoic acid and its derivatives are well-known for their ability to bind to the surfaces of metal oxides, such as titanium dioxide or iron oxide nanoparticles. The carboxylic acid group serves as an effective anchor, forming a stable linkage with the surface.

By using this compound or its derivatives, surfaces can be decorated with pendant alkyne groups. This creates a "clickable" surface that can be further modified with high precision. For example, azide-containing biomolecules, polymers, or catalysts could be covalently attached to the surface via CuAAC. This approach has been used to modify polyethylene films to improve their affinity for polar substances and to functionalize magnetic nanoparticles for catalytic applications. The ability to create well-defined, functionalized surfaces is essential for applications in areas such as biosensors, chromatography, and heterogeneous catalysis.

Interdisciplinary Research Prospects Involving this compound

The true potential of this compound lies at the intersection of disciplines. Its dual utility in both biological and materials contexts opens up exciting possibilities for interdisciplinary research.

One promising direction is the development of advanced biosensors and diagnostic devices. Surfaces, such as those on microarrays or nanoparticles, could be functionalized with this compound as described in section 6.2.2. These "clickable" surfaces could then be used to immobilize specific capture agents, such as antibodies or nucleic acids, that have been modified with an azide (B81097) group. This would create a highly specific and stable platform for detecting disease biomarkers from biological fluids.

Another area of research involves creating "smart" biomaterials for tissue engineering or drug delivery. Polymers synthesized from this compound could be functionalized with bioactive peptides or growth factors via click chemistry. These materials could provide a scaffold that not only supports cell growth but also presents specific biological signals to guide tissue development. Similarly, nanoparticles functionalized with this molecule could be used to create targeted drug delivery systems, where the surface is modified with both a targeting ligand and a therapeutic agent. The versatility of the click chemistry handle allows for the precise and modular assembly of these complex, multifunctional systems.

Integration with Nanoscience Methodologies for Research Tool Development

There is currently no available research data on the integration of this compound with nanoscience methodologies.

Contribution to High-Throughput Screening Library Development for Chemical Biology Research

There is currently no available research data on the contribution of this compound to high-throughput screening library development.

Emerging Research Frontiers and Unexplored Potential of this compound

Rational Design and Synthesis of Next-Generation Analogues with Tuned Properties

There is currently no available research data on the rational design and synthesis of analogues of this compound.

Advanced Methodologies for the Characterization of Complex Biological Interactions (General experimental methods)

There is currently no available research data on the advanced methodologies for the characterization of biological interactions of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-hydroxy-5-(prop-2-ynamido)benzoic acid?

  • Answer : The synthesis typically involves amide bond formation between 2-amino-5-hydroxybenzoic acid and propiolic acid derivatives. A common approach is reacting 2-amino-5-hydroxybenzoic acid with propioloyl chloride in anhydrous pyridine under ice-cooled conditions, followed by purification via acid-base extraction (similar to methods described for cinnamamido-5-iodobenzoic acids in ). Post-synthetic characterization using 1H NMR^1 \text{H NMR}, IR spectroscopy, and HPLC is critical to confirm the structure and purity.

Q. How can the structural integrity of this compound be validated under varying pH conditions?

  • Answer : Stability studies should include:

  • pH-dependent degradation assays : Monitor hydrolysis of the amide bond using HPLC at physiological (pH 7.4) and acidic/basic conditions (pH 2–10).
  • Spectroscopic validation : Track changes in IR peaks (e.g., amide C=O stretch at ~1680 cm1 ^{-1 }) and 1H NMR^1 \text{H NMR} signals (e.g., alkyne proton at ~2.5 ppm) across pH ranges .

Q. What analytical techniques are optimal for quantifying impurities in synthesized batches?

  • Answer :

  • Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
  • Mass spectrometry (LC-MS) to identify byproducts, such as unreacted starting materials or hydrolyzed derivatives (e.g., free benzoic acid).
  • Reference standards from Sigma-Aldrich (e.g., 2-hydroxy-5-nitrobenzoic acid derivatives) can aid in method development .

Advanced Research Questions

Q. How does the prop-2-ynamido group influence the compound’s potential as a cyclooxygenase (COX) inhibitor?

  • Answer :

  • Mechanistic assays : Perform COX-1/COX-2 inhibition assays using purified enzymes and monitor prostaglandin production via ELISA. Compare results to known inhibitors (e.g., aspirin derivatives in ).
  • Molecular docking : Use density-functional theory (DFT) or molecular dynamics simulations to model interactions between the alkyne moiety and COX active sites. The exact exchange functionals (e.g., B3LYP) are recommended for electronic structure analysis .

Q. What strategies enable site-specific bioconjugation of this compound via click chemistry?

  • Answer : The terminal alkyne group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Protocol : React the compound with azide-functionalized biomolecules (e.g., peptides, antibodies) in the presence of Cu(I) catalyst and tris(benzyltriazolylmethyl)amine (TBTA) ligand.
  • Validation : Confirm conjugation efficiency using SDS-PAGE (for proteins) or MALDI-TOF MS. Reference the diazenyl-benzoic acid derivative in for analogous click chemistry workflows.

Q. How does the compound’s electronic structure affect its redox behavior in electrochemical applications?

  • Answer :

  • Cyclic voltammetry (CV) : Analyze redox peaks in aqueous buffer (pH 7.4) using a glassy carbon electrode. Compare to structurally related azo-benzoic acids, which show reversible redox couples at ~−0.5 V vs. Ag/AgCl ( ).
  • Computational analysis : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian software with hybrid functionals (e.g., B3LYP/6-31G**) to correlate experimental redox potentials with electronic properties .

Q. What are the implications of potassium salt formation on solubility and bioavailability?

  • Answer :

  • Salt synthesis : Deprotonate the carboxylic acid group using potassium hydroxide in aqueous ethanol, as described for morpholine-sulfonyl benzoic acid derivatives ().
  • Solubility testing : Compare solubility of the free acid and potassium salt in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
  • Bioavailability studies : Use Caco-2 cell monolayers to assess intestinal permeability (Papp_{\text{app}}) of both forms.

Data Contradictions and Validation

  • Synthetic yields : Reported yields for analogous amido-benzoic acids vary (e.g., 80% in vs. lower yields in other protocols). Optimize reaction stoichiometry and solvent systems (e.g., DMF vs. pyridine) to address reproducibility.
  • Biological activity : Some benzoic acid derivatives show anti-inflammatory activity (), while others lack efficacy. Validate target specificity using siRNA knockdowns of proposed pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.